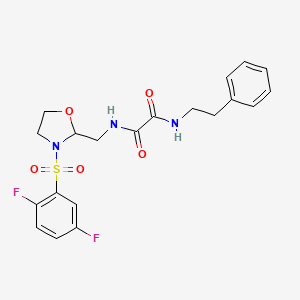

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring, a difluorophenyl group, and a sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. The difluorophenyl group is introduced via a sul

Biologische Aktivität

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H23F2N3O5S, with a molecular weight of approximately 467.49 g/mol. It features an oxazolidine ring, known for its antimicrobial properties, and a sulfonyl group that enhances its reactivity and biological interactions.

Key Structural Features:

- Oxazolidine Ring: Associated with antimicrobial activity, particularly against gram-positive bacteria.

- Difluorophenyl Group: Enhances lipophilicity, potentially improving cellular penetration.

Antimicrobial Properties

Research indicates that compounds containing the oxazolidine moiety exhibit significant antimicrobial activity. This compound is expected to inhibit bacterial protein synthesis by interacting with ribosomal subunits.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis: The oxazolidine structure allows for binding to the ribosomal RNA, disrupting the translation process in bacteria.

- Enhanced Lipophilicity: The difluorophenyl group may facilitate better membrane permeability, allowing for more effective interaction with intracellular targets.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and similar derivatives:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N1-((3-(4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide | Contains 4-chlorophenyl group | Different halogen substitution |

| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-fluorobenzenesulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains benzo[d][1,3]dioxole structure | Distinct aromatic system |

The unique fluorinated aromatic group in this compound may enhance its stability and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O5S/c21-15-6-7-16(22)17(12-15)31(28,29)25-10-11-30-18(25)13-24-20(27)19(26)23-9-8-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMXYDSHKZBPTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.